molecular formula C21H16N2O B11926417 1-Benzyl-4-phenylquinazolin-2(1H)-one

1-Benzyl-4-phenylquinazolin-2(1H)-one

Cat. No.: B11926417
M. Wt: 312.4 g/mol
InChI Key: ZTHOUBNMQRMWSA-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenylquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by a quinazoline core structure, which is a bicyclic system consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-phenylquinazolin-2(1H)-one can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzophenone with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-phenylquinazolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

1-Benzyl-4-phenylquinazolin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a lead compound for drug development.

    Industry: It is used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-phenylquinazolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

    4-Phenylquinazolin-2(1H)-one: Lacks the benzyl group, which may affect its chemical and biological properties.

    1-Benzylquinazolin-2(1H)-one: Lacks the phenyl group, leading to different reactivity and applications.

    Quinazolin-2(1H)-one: The parent compound without any substituents, serving as a basic structure for various derivatives.

Uniqueness: 1-Benzyl-4-phenylquinazolin-2(1H)-one is unique due to the presence of both benzyl and phenyl groups, which enhance its chemical stability and potential for diverse applications. These substituents also contribute to its distinct biological activities compared to other quinazolinone derivatives.

Properties

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

1-benzyl-4-phenylquinazolin-2-one

InChI

InChI=1S/C21H16N2O/c24-21-22-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)23(21)15-16-9-3-1-4-10-16/h1-14H,15H2

InChI Key

ZTHOUBNMQRMWSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4

Origin of Product

United States

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